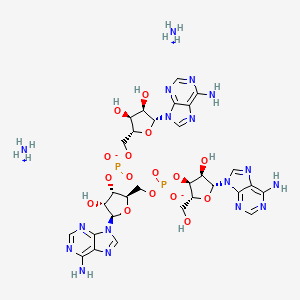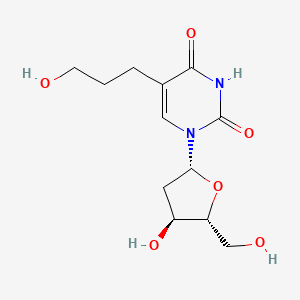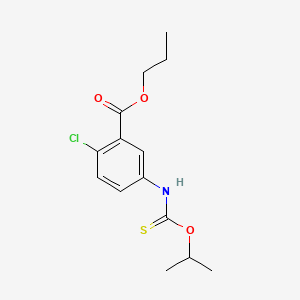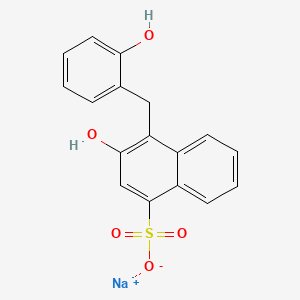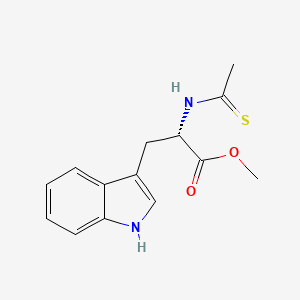
5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenyl-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazolo and triazine rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethoxy and dimethoxy groups on the phenyl ring through electrophilic aromatic substitution.
Coupling Reactions: Formation of the final compound through coupling of intermediate products under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
“5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenyl-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it of interest in drug discovery and development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis, material science, and chemical synthesis.
Mecanismo De Acción
The mechanism of action of “5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenyl-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Altering signal transduction pathways.
Interacting with Nucleic Acids: Affecting gene expression and regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings.
Triazine Derivatives: Compounds with similar triazine rings.
Phenyl Substituted Compounds: Compounds with similar phenyl ring substitutions.
Uniqueness
The uniqueness of “5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenyl-” lies in its specific combination of functional groups and ring structures. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
116758-69-1 |
|---|---|
Fórmula molecular |
C20H18N4O6 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenyl-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazine-5,7-dione |
InChI |
InChI=1S/C20H18N4O6/c1-4-29-16-14(27-2)10-12(11-15(16)28-3)17-22-24-19(30-17)21-18(25)23(20(24)26)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |
Clave InChI |
OSNUGSPTTQMATB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)C2=NN3C(=NC(=O)N(C3=O)C4=CC=CC=C4)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


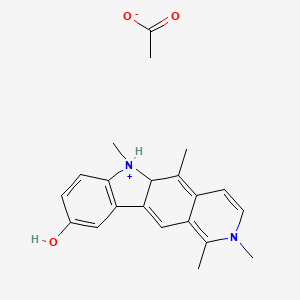

![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
